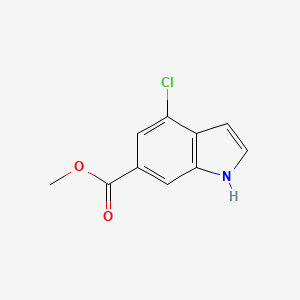

methyl 4-chloro-1H-indole-6-carboxylate

Description

BenchChem offers high-quality methyl 4-chloro-1H-indole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-chloro-1H-indole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXKOXNZVJDRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CN2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646520 | |

| Record name | Methyl 4-chloro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-78-1 | |

| Record name | Methyl 4-chloro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-1H-indole-6-carboxylate is a key heterocyclic scaffold prevalent in numerous pharmacologically active compounds. Its synthesis is of considerable interest to the medicinal chemistry community. This technical guide provides a comprehensive overview of the plausible and efficient synthetic strategies for the preparation of this valuable indole derivative. The focus is on providing a detailed, step-by-step methodology, explaining the rationale behind experimental choices, and offering insights into reaction mechanisms and optimization. This document is intended to serve as a practical resource for researchers and scientists engaged in drug discovery and development.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a privileged structural motif in medicinal chemistry, forming the core of a wide array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of new therapeutic agents. The strategic functionalization of the indole scaffold allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Specifically, the introduction of substituents at the 4- and 6-positions of the indole ring can significantly influence the molecule's biological profile. Methyl 4-chloro-1H-indole-6-carboxylate, with its chloro and methoxycarbonyl substituents, represents a versatile intermediate for the synthesis of more complex drug candidates.

Strategic Approaches to the Synthesis of Substituted Indoles

Several classical and modern synthetic methodologies can be envisaged for the construction of the methyl 4-chloro-1H-indole-6-carboxylate core. The choice of the optimal route depends on factors such as the availability of starting materials, desired scale of synthesis, and tolerance to various functional groups. The most prominent strategies include:

-

The Leimgruber-Batcho Indole Synthesis: A powerful and versatile method starting from ortho-nitrotoluenes.

-

The Fischer Indole Synthesis: A classic and widely used method involving the acid-catalyzed cyclization of arylhydrazones.

-

The Reissert Indole Synthesis: A route that begins with the condensation of an ortho-nitrotoluene with diethyl oxalate.

This guide will focus on a detailed protocol based on the Leimgruber-Batcho indole synthesis , as it offers a high degree of flexibility and is well-suited for the preparation of indoles with various substitution patterns.

The Leimgruber-Batcho Synthesis: A Proposed Route

The Leimgruber-Batcho synthesis provides a convergent and high-yielding pathway to the target molecule. The proposed synthetic sequence commences with a commercially available or readily accessible substituted ortho-nitrotoluene.

Retrosynthetic Analysis

A retrosynthetic analysis of methyl 4-chloro-1H-indole-6-carboxylate points towards a substituted o-nitrotoluene as the key starting material for a Leimgruber-Batcho approach.

Structure Elucidation of Methyl 4-chloro-1H-indole-6-carboxylate: A Multi-technique Spectroscopic and Crystallographic Approach

<Technical Guide >

Abstract

This technical guide provides a comprehensive, in-depth framework for the unequivocal structure elucidation of methyl 4-chloro-1H-indole-6-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It details the causality behind the selection of a multi-technique analytical workflow, integrating Mass Spectrometry (MS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each section is grounded in established scientific principles, offering field-proven insights into data interpretation and experimental design. By presenting a self-validating system of protocols and data correlation, this guide aims to serve as an authoritative resource for the structural characterization of complex heterocyclic molecules.

Introduction: The Imperative for Unambiguous Characterization

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of methyl 4-chloro-1H-indole-6-carboxylate, featuring both a halogen and an ester functional group, presents a unique synthetic target with potential applications in drug discovery. Its precise chemical structure, including the regiochemistry of the chloro and carboxylate substituents, is critical as even minor positional changes can drastically alter its biological activity, toxicity, and physicochemical properties.

Therefore, a rigorous and orthogonal analytical approach is not merely procedural but essential for advancing research and development. This guide outlines a logical and efficient workflow to confirm the molecular formula, establish the connectivity of all atoms, and determine the spatial arrangement of the molecule, ensuring the highest degree of scientific integrity.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

Workflow Overview

The logical flow of the structure elucidation process is designed to be efficient and self-validating at each stage.

Caption: Predicted key HMBC correlations for structure confirmation.

Trustworthiness: The power of this combined NMR approach lies in its self-validating nature. The connectivity map derived from HMBC must be fully consistent with the proton spin systems identified by COSY and the direct C-H attachments from HSQC. Any discrepancy would immediately signal an incorrect structural assignment.

X-ray Crystallography: The Definitive Proof

Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [1][2][3]It provides a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also the precise regiochemistry of the substituents.

Protocol:

-

Crystal Growth: Suitable single crystals must be grown from the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data. [4] Authoritative Grounding: The final output is a crystallographic information file (CIF) containing the precise coordinates of every atom, bond lengths, and bond angles. This data represents the highest standard of structural proof in chemistry.

Experimental Protocols

NMR Sample Preparation

-

Accurately weigh approximately 5-10 mg of the purified methyl 4-chloro-1H-indole-6-carboxylate.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

The choice of solvent is critical; DMSO-d₆ is often preferred for indole compounds as it can prevent the exchange of the N-H proton, allowing for its observation. [5][6]

NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal resolution.

-

Experiments: Acquire the following spectra:

-

¹H (quantitative)

-

¹³C {¹H} (proton decoupled)

-

DEPT-135

-

gCOSY (gradient-selected COSY)

-

gHSQC (gradient-selected HSQC)

-

gHMBC (gradient-selected HMBC)

-

-

Parameters: Utilize standard, instrument-provided parameter sets for each experiment, optimizing the spectral width and acquisition times as needed for the specific sample.

Mass Spectrometry

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required.

-

Ionization: Electrospray ionization (ESI) is a common and effective method for this type of molecule.

-

Analysis:

-

Dissolve a small amount of the sample (<1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 µg/mL.

-

Infuse the sample directly into the mass spectrometer.

-

Acquire data in both positive and negative ion modes to determine the best ionization.

-

For MS/MS, select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.

-

Conclusion

The structure elucidation of methyl 4-chloro-1H-indole-6-carboxylate is a systematic process that relies on the convergence of data from multiple, orthogonal analytical techniques. By following the workflow outlined in this guide—beginning with the foundational confirmation of the molecular formula by HRMS, proceeding through the detailed mapping of the molecular framework by a suite of 1D and 2D NMR experiments, and culminating in the definitive validation by X-ray crystallography—researchers can achieve an unequivocal and robust structural assignment. This rigorous, self-validating approach ensures the scientific integrity required for advancing drug discovery and development programs.

References

-

Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). Journal of Mass Spectrometry. Available at: [Link]

-

X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. (n.d.). Chemistry – An Asian Journal. Available at: [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Available at: [Link]

-

Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega. Available at: [Link]

-

Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. (2021). ACS Omega. Available at: [Link]

-

Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. (2021). ACS Omega. Available at: [Link]

-

Methyl 4-chloro-1H-indole-6-carboxylate. (n.d.). PubChem. Available at: [Link]

-

X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). Molecules. Available at: [Link]

-

Mass spectrometry of simple indoles. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). Molecules. Available at: [Link]

-

Indole Alkaloids from the Leaves of Nauclea officinalis. (2016). Molecules. Available at: [Link]

-

New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Study of Mass Spectra of Some Indole Derivatives. (2016). ResearchGate. Available at: [Link]

-

NMR dataset for indole alkaloids isolated from Brucea javanica extract. (2023). Mendeley Data. Available at: [Link]

-

Isolation of Three New Diketopiperazine Alkaloids from Penicillium sp. SCH3-Sd2. (n.d.). MDPI. Available at: [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Available at: [Link]

-

The 13C NMR spectra of 4a-c at aromatic region. (n.d.). ResearchGate. Available at: [Link]

-

4-Chloroindole-3-acetic acid. (n.d.). PubChem. Available at: [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2022). ResearchGate. Available at: [Link]

-

13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). (n.d.). Human Metabolome Database. Available at: [Link]

-

4-Chloro-1-methyl-1H-indole. (n.d.). PubChem. Available at: [Link]

-

1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses. Available at: [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Available at: [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. (n.d.). SpringerLink. Available at: [Link]

-

Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances. Available at: [Link]

-

Methyl 4-methoxy-1H-indole-6-carboxylate. (n.d.). PubChem. Available at: [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. Available at: [Link]

-

4-Chloro-7-methyl-1H-indole. (n.d.). PubChem. Available at: [Link]

-

6-chloro-4-methyl-1h-indole (C9H8ClN). (n.d.). PubChemLite. Available at: [Link]

-

6-Chloro-4-methyl-1H-indole-3-thiol. (n.d.). PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

physical and chemical properties of methyl 4-chloro-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl 4-chloro-1H-indole-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, the following sections are designed to offer not just a compilation of data, but a deeper understanding of the causality behind the compound's behavior, grounded in established chemical principles and supported by authoritative references. This document is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of indole derivatives in the pursuit of novel therapeutics.

Molecular Structure and Physicochemical Properties

Methyl 4-chloro-1H-indole-6-carboxylate possesses a bicyclic structure composed of a benzene ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a methyl carboxylate group at the 6-position. This substitution pattern imparts a unique electronic and steric profile that governs its physical and chemical behavior.

Structural and Physicochemical Data

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₈ClNO₂ | [1] |

| Molecular Weight | 209.63 g/mol | [1] |

| CAS Number | 885522-78-1 | [1] |

| Appearance | Off-white to pale yellow solid (Predicted) | Inferred from similar indole carboxylates. |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in non-polar solvents like hexane. | Inferred from general solubility of indole derivatives. |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for methyl 4-chloro-1H-indole-6-carboxylate are not widely published. However, based on the analysis of structurally similar compounds, the following spectroscopic characteristics can be predicted.

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton, and the methyl ester protons. The chlorine atom at the 4-position will influence the chemical shifts of the adjacent protons.

-

N-H Proton: A broad singlet is expected in the downfield region, typically around δ 8.0-9.0 ppm.

-

Aromatic Protons: The protons on the indole ring will appear as multiplets or distinct singlets/doublets in the aromatic region (δ 7.0-8.0 ppm). The proton at the 5-position and the 7-position will likely be singlets or narrow doublets.

-

Methyl Protons: A sharp singlet for the methyl ester group (-OCH₃) is anticipated around δ 3.9 ppm.

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all ten carbon atoms in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate in the downfield region, around δ 165-170 ppm.

-

Aromatic Carbons: The eight carbons of the indole ring will appear in the aromatic region (δ 100-140 ppm). The carbon bearing the chlorine atom (C4) will be shifted downfield.

-

Methyl Carbon: The methyl carbon of the ester group will give a signal in the upfield region, typically around δ 52 ppm.

1.2.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 209, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

1.2.4. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

-

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ due to the stretching vibration of the ester carbonyl group.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the C-Cl stretching vibration.

-

Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Chemical Properties and Reactivity

The chemical reactivity of methyl 4-chloro-1H-indole-6-carboxylate is dictated by the interplay of the electron-rich pyrrole ring, the electron-withdrawing chloro and carboxylate substituents, and the acidic N-H proton.

Reactivity of the Indole Nucleus

The indole ring is generally susceptible to electrophilic attack, with the 3-position being the most nucleophilic.[2] However, the presence of the electron-withdrawing chlorine atom at the 4-position and the methyl carboxylate at the 6-position deactivates the benzene ring towards electrophilic substitution. The pyrrole ring, particularly the 2 and 3-positions, remains the primary site for electrophilic reactions.

Sources

The Strategic Synthesis of Methyl 4-chloro-1H-indole-6-carboxylate: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Indole Scaffold in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in the landscape of medicinal chemistry. Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, has long signaled its profound biological relevance. In contemporary drug discovery, substituted indoles are considered "privileged scaffolds" due to their ability to bind to a multitude of biological targets with high affinity. This versatility has led to the development of numerous blockbuster drugs for treating a wide range of diseases, including cancer, migraines, and inflammatory conditions. The strategic functionalization of the indole ring is therefore a critical endeavor in the synthesis of novel therapeutics. Among the myriad of substituted indoles, methyl 4-chloro-1H-indole-6-carboxylate has emerged as a particularly valuable, yet often unheralded, building block. Its specific substitution pattern offers a unique combination of reactivity and structural features that are highly sought after in the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for this pivotal intermediate.

The Genesis of a Key Intermediate: A History Rooted in Pharmaceutical Process Development

The "discovery" of a foundational intermediate like methyl 4-chloro-1H-indole-6-carboxylate is seldom a singular, celebrated event. Instead, its history is intricately woven into the broader narrative of drug development, where the need for efficient and scalable synthetic routes to complex drug molecules drives the innovation of new building blocks. The importance of halogenated and carboxylated indoles is exemplified by the synthesis of the PARP inhibitor Rucaparib, which utilizes the closely related methyl 6-fluoro-1H-indole-4-carboxylate as a key intermediate[1].

The most pertinent historical context for methyl 4-chloro-1H-indole-6-carboxylate can be found in the development of the multi-kinase inhibitor Nintedanib (BIBF 1120)[2]. While not the exact intermediate, the synthesis of the core indolinone scaffold of Nintedanib, as detailed in several patents, provides a clear and industrially relevant blueprint for the production of our target molecule[3][4]. These processes often commence with a substituted nitrobenzoic acid, highlighting the strategic importance of such precursors in the construction of the indole ring system. The synthetic pathways developed for Nintedanib underscore the demand for specifically substituted indoles and provide a strong inferential basis for the genesis and utility of methyl 4-chloro-1H-indole-6-carboxylate.

Strategic Synthesis: A Multi-step Approach to a Versatile Building Block

The synthesis of methyl 4-chloro-1H-indole-6-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and industrially scalable approach, adapted from the synthesis of related indolinone cores, begins with a commercially available substituted nitrobenzoate.

Proposed Synthetic Pathway

The following diagram illustrates a plausible and efficient synthetic route to methyl 4-chloro-1H-indole-6-carboxylate:

Caption: Proposed synthetic pathway for methyl 4-chloro-1H-indole-6-carboxylate.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established methodologies for similar indole derivatives[2][3][4].

Step 1: Synthesis of Methyl 4-(bis(methoxycarbonyl)methyl)-3-nitrobenzoate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add dimethyl malonate dropwise.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add a solution of methyl 3-chloro-4-nitrobenzoate in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 4-(bis(methoxycarbonyl)methyl)-3-nitrobenzoate.

Step 2: Synthesis of Methyl 4-chloro-2-oxindole-6-carboxylate

-

Dissolve methyl 4-(bis(methoxycarbonyl)methyl)-3-nitrobenzoate in a suitable solvent such as acetic acid or a mixture of methanol and ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10 wt. %).

-

Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon of hydrogen) at a pressure of 40-50 psi.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude methyl 4-chloro-2-oxindole-6-carboxylate, which may be used in the next step without further purification or can be purified by recrystallization.

Step 3: Synthesis of Methyl 4-chloro-1H-indole-6-carboxylate

-

Suspend the crude methyl 4-chloro-2-oxindole-6-carboxylate in a mixture of methanol and aqueous sodium hydroxide.

-

Heat the mixture to reflux and stir until the hydrolysis of the ester and decarboxylation is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the 4-chloro-1H-indole-6-carboxylic acid.

-

Filter the solid, wash with water, and dry under vacuum.

-

Suspend the crude carboxylic acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Heat the mixture to reflux until the esterification is complete.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography or recrystallization to afford pure methyl 4-chloro-1H-indole-6-carboxylate.

Quantitative Data Summary

The following table provides expected yields for each step of the synthesis, based on literature values for analogous transformations.

| Step | Product | Starting Material | Reagents | Expected Yield (%) |

| 1 | Methyl 4-(bis(methoxycarbonyl)methyl)-3-nitrobenzoate | Methyl 3-chloro-4-nitrobenzoate | Dimethyl malonate, NaH, DMF | 85-95 |

| 2 | Methyl 4-chloro-2-oxindole-6-carboxylate | Methyl 4-(bis(methoxycarbonyl)methyl)-3-nitrobenzoate | H₂, Pd/C, Acetic Acid | 80-90 |

| 3 | Methyl 4-chloro-1H-indole-6-carboxylate | Methyl 4-chloro-2-oxindole-6-carboxylate | 1. NaOH, MeOH/H₂O; 2. HCl; 3. MeOH, H₂SO₄ | 70-85 |

The Role of Methyl 4-chloro-1H-indole-6-carboxylate in Drug Development

Methyl 4-chloro-1H-indole-6-carboxylate is a highly valuable intermediate for the synthesis of a variety of pharmacologically active molecules, particularly kinase inhibitors. The 4-chloro substituent provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 6-carboxylate group can be readily converted to amides or other functional groups to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

The structural motif of a 4-substituted indole is found in numerous inhibitors of kinases such as c-Met, which are implicated in various cancers[5]. The ability to readily introduce diverse substituents at the 4-position makes this intermediate a key component in the construction of libraries of potential drug candidates for high-throughput screening.

Conclusion: A Versatile and Indispensable Tool for Medicinal Chemistry

While the discovery of methyl 4-chloro-1H-indole-6-carboxylate may not be a singular event, its importance in the field of medicinal chemistry is undeniable. Its strategic synthesis, born out of the necessity for efficient routes to complex drug molecules like Nintedanib, highlights the crucial role of chemical process development in advancing pharmaceutical research. The robust and scalable synthetic pathways to this versatile intermediate empower medicinal chemists to explore a wider chemical space in their quest for novel therapeutics. As the demand for highly specific and potent kinase inhibitors continues to grow, the strategic value of methyl 4-chloro-1H-indole-6-carboxylate as a cornerstone building block is set to increase, further solidifying the enduring legacy of the indole scaffold in the future of medicine.

References

- CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google P

-

Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466–4480. [Link]

-

Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. [Link]

- US5545644A - Indole derivatives - Google P

- US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google P

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. [Link]

-

Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives - Journal of Basic and Applied Research in Biomedicine. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

-

Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling - American Chemical Society. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC. [Link]

-

Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed. [Link]

-

Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC - NIH. [Link]

-

CAS No : 1082040-43-4 | Product Name : Methyl 6-fluoro-1H-indole-4-carboxylate. [Link]

Sources

- 1. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib - Google Patents [patents.google.com]

- 4. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]

- 5. SYNTHESIS OF INDOMETHACIN METABOLITES - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-chloro-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

Methyl 4-chloro-1H-indole-6-carboxylate is a halogenated indole derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a chlorine atom at the 4-position and a methyl carboxylate group at the 6-position of the indole scaffold, renders it a versatile building block for the synthesis of more complex and biologically active molecules. The indole core is a privileged structure in pharmacology, forming the backbone of numerous natural products and synthetic drugs. The presence of a chlorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, while the ester functionality provides a convenient handle for further chemical modifications. This guide provides a comprehensive overview of methyl 4-chloro-1H-indole-6-carboxylate, from its fundamental properties to its synthesis and potential applications, serving as a vital resource for researchers engaged in the design and development of novel therapeutics.

Table 1: Key Properties of Methyl 4-chloro-1H-indole-6-carboxylate

| Property | Value |

| CAS Number | 885522-78-1 |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| IUPAC Name | methyl 4-chloro-1H-indole-6-carboxylate |

| Synonyms | 1H-Indole-6-carboxylic acid, 4-chloro-, methyl ester |

Synthetic Pathways: Crafting the Core Structure

The synthesis of methyl 4-chloro-1H-indole-6-carboxylate typically involves a multi-step sequence, starting from readily available precursors. A common strategy is the esterification of the corresponding carboxylic acid, 4-chloro-1H-indole-6-carboxylic acid. This precursor can be synthesized through various indole-forming reactions. One plausible synthetic route is outlined below.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of methyl 4-chloro-1H-indole-6-carboxylate.

Exemplary Synthesis Protocol: Esterification of 4-chloro-1H-indole-6-carboxylic acid

This protocol describes the conversion of 4-chloro-1H-indole-6-carboxylic acid to its methyl ester. The preceding synthesis of the carboxylic acid is a critical step, often involving palladium-catalyzed reactions for indole ring formation.[1]

Materials:

-

4-chloro-1H-indole-6-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-1H-indole-6-carboxylic acid in anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting carboxylic acid spot indicates the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford pure methyl 4-chloro-1H-indole-6-carboxylate.

-

Causality Behind Experimental Choices:

-

Anhydrous Methanol: Using anhydrous methanol is crucial to drive the equilibrium of the Fischer esterification towards the product side by minimizing the presence of water, which could hydrolyze the ester back to the carboxylic acid.

-

Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. It also acts as a dehydrating agent, further shifting the equilibrium.

-

Sodium Bicarbonate Wash: This step is essential to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating the extraction of the ester into the organic phase.

-

Brine Wash: Washing with brine helps to remove any remaining water and inorganic salts from the organic layer.

-

Column Chromatography: This purification technique is employed to separate the desired product from any unreacted starting materials, by-products, or impurities, ensuring a high purity of the final compound.

Spectroscopic Characterization: Fingerprinting the Molecule

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons on the benzene and pyrrole rings, and the methyl ester protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and carboxylate groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons of the indole ring system, and the methyl carbon of the ester. The positions of the carbons will be affected by the substituents. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable. |

| IR Spec. | Characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, C-Cl stretch, and aromatic C-H and C=C stretches. |

Chemical Reactivity and Applications in Drug Discovery

Methyl 4-chloro-1H-indole-6-carboxylate serves as a valuable intermediate in the synthesis of a wide array of more complex molecules with potential therapeutic applications. The indole nucleus itself is a key pharmacophore, and the substituents on this particular derivative offer multiple avenues for further chemical transformations.[3]

Key Reaction Sites:

-

N-H of the Indole Ring: The nitrogen atom can be alkylated, acylated, or arylated to introduce various substituents. These modifications can significantly impact the biological activity of the resulting compounds.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives. This allows for the introduction of diverse functional groups and the exploration of structure-activity relationships.

-

Aromatic Ring: The indole ring can undergo electrophilic substitution reactions, although the regioselectivity will be influenced by the existing substituents. Palladium-catalyzed cross-coupling reactions can also be employed to introduce further diversity.

Significance in Medicinal Chemistry:

Indole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The specific substitution pattern of methyl 4-chloro-1H-indole-6-carboxylate makes it an attractive starting material for the synthesis of targeted inhibitors of various enzymes and receptors. For instance, substituted indole-6-carboxylates have been explored as potential therapeutic agents.[3]

Reaction Pathway Example: Amide Formation

Caption: A representative reaction pathway illustrating the conversion of the methyl ester to an amide derivative.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling methyl 4-chloro-1H-indole-6-carboxylate. Although specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of the compound.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

Methyl 4-chloro-1H-indole-6-carboxylate is a strategically important synthetic intermediate with significant potential in the field of drug discovery and development. Its unique combination of a privileged indole scaffold with versatile functional groups makes it a valuable tool for medicinal chemists. This guide has provided a comprehensive overview of its key properties, synthesis, spectroscopic characteristics, reactivity, and safety considerations. As research into novel therapeutics continues to expand, the utility of such well-designed building blocks will undoubtedly play a crucial role in the creation of the next generation of medicines.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Google Patents. (n.d.). US8304541B2 - Process for the manufacture of an indolinone derivative.

-

PubMed. (2025). Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors. Eur J Med Chem. Retrieved from [Link]

-

Journal of Basic and Applied Research in Biomedicine. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of Methyl 4-chloro-1H-indole-6-carboxylate: A Technical Guide for Preclinical Research and Development

Abstract: The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of pharmacologically active agents. This technical guide focuses on a specific, yet underexplored derivative, methyl 4-chloro-1H-indole-6-carboxylate . While direct biological data for this compound is not extensively available in current literature, its structural features—a halogenated indole core with a carboxylate group at the 6-position—suggest a strong potential for significant biological activity. This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to investigate its therapeutic promise. By analyzing structure-activity relationships (SAR) of analogous compounds, we extrapolate potential activities, propose mechanistic pathways, and detail robust experimental protocols for a thorough preclinical evaluation. This guide is designed to be a catalyst for new research avenues, providing a logical and scientifically rigorous path from theoretical potential to empirical validation.

Introduction: The Rationale for Investigating Methyl 4-chloro-1H-indole-6-carboxylate

The indole scaffold is a recurring motif in numerous FDA-approved drugs and clinical candidates, valued for its ability to interact with a wide array of biological targets. The specific substitution pattern of methyl 4-chloro-1H-indole-6-carboxylate offers a unique combination of electronic and steric properties that are hypothesized to confer potent bioactivity.

-

The 4-Chloro Substituent: Halogenation, particularly at the C4 and C6 positions of the indole ring, is known to enhance the lipophilicity and metabolic stability of compounds. The electron-withdrawing nature of chlorine can modulate the electron density of the indole ring, influencing its binding affinity to target proteins. Studies on multi-halogenated indoles have demonstrated potent antifungal and antimicrobial activities.[1][2] The presence of a chloro group at the 4-position is a key feature for exploration.

-

The 6-Carboxylate Group: The methyl ester at the C6 position provides a site for hydrogen bonding and can be hydrolyzed by cellular esterases to the corresponding carboxylic acid, potentially altering the compound's solubility, cell permeability, and target engagement. Research on indole-6-carboxylic acid derivatives has revealed significant potential as anticancer agents, particularly as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2.[3][4]

Given this structural context, we will explore three primary areas of potential biological activity for methyl 4-chloro-1H-indole-6-carboxylate:

-

Anticancer Activity

-

Antifungal and Antimicrobial Activity

-

Neuroprotective Effects

This guide will now delve into each of these potential applications, providing the scientific rationale and detailed experimental workflows for their investigation.

Potential Anticancer Activity: Targeting Key Oncogenic Pathways

The indole nucleus is a well-established pharmacophore in oncology.[5] The structural similarity of methyl 4-chloro-1H-indole-6-carboxylate to known tyrosine kinase inhibitors provides a strong rationale for investigating its anticancer potential.[3]

Proposed Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

Many indole-6-carboxylic acid derivatives have been shown to target the ATP-binding site of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Overexpression of these RTKs is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis. We hypothesize that methyl 4-chloro-1H-indole-6-carboxylate could function as an RTK inhibitor.

Caption: Proposed mechanism of RTK inhibition by the test compound.

Experimental Workflow for Anticancer Evaluation

A tiered approach is recommended, starting with broad screening and progressing to more specific mechanistic studies.

Caption: Tiered experimental workflow for anticancer activity assessment.

Detailed Protocol: MTT Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of methyl 4-chloro-1H-indole-6-carboxylate against various cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a serial dilution of the test compound in DMSO and further dilute in culture medium. Add the compound to the wells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Hypothetical Data Summary

The following table presents hypothetical IC50 values based on activities of structurally related indole-6-carboxylic acid derivatives.[3][4]

| Cell Line | Cancer Type | Hypothetical IC50 (µM) of Test Compound |

| A549 | Lung Carcinoma | 8.5 |

| HCT-116 | Colorectal Carcinoma | 12.2 |

| HeLa | Cervical Cancer | 15.8 |

| HT-29 | Colorectal Adenocarcinoma | 10.4 |

Potential Antifungal and Antimicrobial Activity

The presence of a halogen on the indole ring is a key structural feature associated with antimicrobial and antifungal properties.[1][2] Specifically, halogenation at the C4 and C6 positions has been shown to be optimal for antifungal activity against Candida species.[1]

Proposed Mechanism of Action: Disruption of Fungal Cell Integrity

Halogenated indoles are thought to exert their antifungal effects through multiple mechanisms, including the induction of reactive oxygen species (ROS), which leads to oxidative stress and subsequent damage to cellular components.[2] They may also disrupt biofilm formation and inhibit the yeast-to-hyphae transition, a critical virulence factor for fungi like Candida albicans.[6]

Experimental Workflow for Antimicrobial Evaluation

Caption: Workflow for evaluating antimicrobial and antifungal potential.

Detailed Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against relevant microbial strains.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Candida albicans, Staphylococcus aureus) to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth medium.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (microbe + medium) and a negative control (medium only).

-

Incubation: Incubate the plate at the optimal temperature for the microbe (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Hypothetical Data Summary

The following table shows hypothetical MIC values against various pathogens, extrapolated from data on other halogenated indoles.[1][7]

| Microbial Strain | Type | Hypothetical MIC (µg/mL) |

| Candida albicans | Fungus | 16-32 |

| Candida krusei | Fungus | 8-16 |

| Staphylococcus aureus | Gram-positive bacteria | 32-64 |

| Escherichia coli | Gram-negative bacteria | >128 |

Potential Neuroprotective Effects

Indole derivatives, including indole-3-carbinol and its metabolites, have demonstrated neuroprotective properties by modulating pathways involved in oxidative stress and inflammation.[8][9] The core indole scaffold of methyl 4-chloro-1H-indole-6-carboxylate suggests it may also possess neuroprotective capabilities.

Proposed Mechanism of Action: Antioxidant and Anti-inflammatory Pathways

The neuroprotective effects of indoles are often attributed to their ability to activate the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense against oxidative stress.[9] They may also reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines.

Caption: Proposed Nrf2-mediated neuroprotective mechanism.

Experimental Workflow for Neuroprotection Evaluation

Objective: To assess the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.

Methodology:

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate medium.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for a further 24 hours.

-

Cell Viability Assay: Assess cell viability using the MTT assay as described previously.

-

ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.

-

Western Blot Analysis: Analyze the expression levels of key proteins in the Nrf2 pathway (Nrf2, HO-1).

Synthesis and Characterization

While this guide focuses on biological activity, a reliable synthesis and thorough characterization of methyl 4-chloro-1H-indole-6-carboxylate are paramount. The compound is commercially available from some vendors, and synthetic routes have been described for similar structures.[10][11] Standard characterization should include ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry to confirm identity and purity.[12]

Conclusion and Future Directions

Methyl 4-chloro-1H-indole-6-carboxylate stands as a promising yet unvalidated candidate for drug discovery. Its structural features strongly suggest potential as an anticancer, antifungal, and neuroprotective agent. The experimental frameworks provided in this guide offer a clear and logical path for its preclinical evaluation.

Future research should focus on:

-

Lead Optimization: Should initial screening prove fruitful, derivatization of the indole nitrogen, modification of the ester group, and exploration of other halogen substitutions could lead to compounds with enhanced potency and selectivity.

-

In Vivo Studies: Promising in vitro results should be followed by evaluation in relevant animal models to assess efficacy, pharmacokinetics, and safety.

-

Target Deconvolution: For compounds exhibiting potent activity, identifying the specific molecular target(s) will be crucial for understanding the mechanism of action and for further rational drug design.

This document serves as a foundational roadmap for unlocking the therapeutic potential of this intriguing indole derivative.

References

-

Jeong, E. J., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 9(11), 1087. Available from: [Link]

-

Lee, J. H., & Lee, J. (2010). Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. Microbial Biotechnology, 3(6), 711-720. Available from: [Link]

- Taff, H. T., et al. (2013). A Candida albicans Biofilm-Induced Pathway for Matrix Glucan Delivery: Implication for Drug Resistance.

-

de Miranda, A. S., et al. (2021). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Molecules, 26(16), 4983. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 26(11), 3374. Available from: [Link]

- Al-Warhi, T., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 20(12), e202301892.

-

Ciaglia, T., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(12), 1585. Available from: [Link]

-

Li, L., et al. (2017). Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1943-1948. Available from: [Link]

-

Belet, B., et al. (2014). Synthesis and structure activity relationships of schweinfurthin indoles. Bioorganic & Medicinal Chemistry, 22(8), 2533-2539. Available from: [Link]

-

Jeong, E. J., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi. Available from: [Link]

-

ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. ResearchGate. Available from: [Link]

-

Ciaglia, T., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants. Available from: [Link]

-

Al-Warhi, T., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. PubMed. Available from: [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND ANTICANCER ACTIVITY OF N-SUBSTITUTED INDOLE DERIVATIVES. ResearchGate. Available from: [Link]

-

Al-Warhi, T., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. ResearchGate. Available from: [Link]

-

Katayama, M., et al. (2000). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-815. Available from: [Link]

-

Barresi, E., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 24(13), 10837. Available from: [Link]

-

Ciaglia, T., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. Available from: [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Available from: [Link]

-

Raju, G. N., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(4), 437-441. Available from: [Link]

-

Jo, E., et al. (2024). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Marine Drugs, 22(1), 32. Available from: [Link]

-

Apostol, T. V., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. International Journal of Molecular Sciences, 22(17), 9128. Available from: [Link]

-

Health Canada. (2016). 4-Chloroindole-3-Acetic Acid. Health Canada. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis , Characterisation and Pharmacological Evaluation of Novel 4-aryl-3-chloro-N-pyridine-2-yl-2-azetidinone. ResearchGate. Available from: [Link]

-

ChemUniverse. (n.d.). METHYL 4-CHLORO-1H-INDOLE-6-CARBOXYLATE. ChemUniverse. Available from: [Link]

-

Csonka, R., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2999. Available from: [Link]

-

Research Journal of Pharmacy and Biological and Chemical Sciences. (n.d.). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. RJPBCS. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and structure activity relationships of schweinfurthin indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of 7‐benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. jbarbiomed.com [jbarbiomed.com]

- 11. chemuniverse.com [chemuniverse.com]

- 12. mdpi.com [mdpi.com]

Substituted Indole-6-Carboxylates: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy and Therapeutic Promise of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and the ability to participate in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug discovery.[3] From the anti-cancer vinca alkaloids to the antihypertensive reserpine, the indole motif has given rise to numerous life-saving medications.[4] Within this distinguished class of compounds, substituted indole-6-carboxylates have emerged as a particularly promising area of research, offering a versatile platform for the development of novel therapeutics across a spectrum of diseases.[5] The carboxylate group at the 6-position not only serves as a key handle for synthetic elaboration but also plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule.[6] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted indole-6-carboxylates, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies: Building and Diversifying the Indole-6-Carboxylate Core

The synthetic accessibility of the indole-6-carboxylate scaffold is a key driver of its prominence in medicinal chemistry. A variety of robust and scalable methods have been developed for both the initial construction of the core and its subsequent functionalization at multiple positions.

Core Synthesis: Establishing the Foundation

The preparation of the fundamental building block, typically methyl 1H-indole-6-carboxylate or indole-6-carboxylic acid, can be achieved through several established synthetic routes. One common approach involves the Fischer indole synthesis, a reliable method for constructing the indole ring from a phenylhydrazine and a ketone or aldehyde.[7] More contemporary methods, such as palladium-catalyzed cyclization reactions, offer alternative and often milder conditions for the synthesis of the indole nucleus.[8]

Key Experimental Protocol: Synthesis of Methyl 1H-indole-6-carboxylate

A detailed, step-by-step protocol for a common synthetic route is outlined below. This procedure is a representative example and may require optimization based on specific laboratory conditions and available starting materials.

Step 1: Preparation of a Suitable Precursor

Detailed procedures for the synthesis of precursors like methyl 2-methyl-3-nitrobenzoate are available in established organic synthesis literature.[9]

Step 2: Cyclization to Form the Indole Ring

The cyclization of a Stobbe condensation product derived from a pyrrole-2-carboxaldehyde can yield a 4-hydroxyindole-6-carboxylate precursor, which can be further modified.[10]

Step 3: Esterification (if starting from the carboxylic acid)

Indole-6-carboxylic acid can be esterified to its methyl ester using standard conditions, such as treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

Functionalization of the Indole-6-Carboxylate Scaffold: A Gateway to Chemical Diversity

The true therapeutic potential of the indole-6-carboxylate core is unlocked through its diverse functionalization. The indole ring offers multiple sites for substitution, each influencing the molecule's biological activity in a unique way.

N1-Alkylation: The indole nitrogen is a common site for modification. N-alkylation can be readily achieved using various alkyl halides or other electrophiles in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[11][12] Microwave-assisted protocols can significantly accelerate this transformation.[7]

C2-Arylation and Alkylation: The C2 position of the indole ring can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, with aryl or vinyl boronic acids or stannanes.[13][14] Directed C-H activation strategies have also emerged as powerful tools for the C2-alkylation and alkenylation of indoles.[15]

C3-Functionalization: As the most nucleophilic position, C3 is a prime target for electrophilic substitution. A variety of functional groups can be introduced at this position, including alkyl, acyl, and formyl groups.[16][17][18]

C6-Carboxylate Modification: The carboxylate group at the C6 position is a versatile handle for creating amide and ester derivatives. Standard amide coupling reagents like HATU can be used to form carboxamides.[19]

Diagram: Synthetic Routes to Substituted Indole-6-Carboxylates

Caption: Synthetic pathways to substituted indole-6-carboxylates.

Biological Activities and Therapeutic Applications: A Multifaceted Pharmacophore

Substituted indole-6-carboxylates have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of a wide range of diseases.

Anticancer Activity

A significant body of research has focused on the development of substituted indole-6-carboxylates as anticancer agents. These compounds have been shown to target key signaling pathways involved in tumor growth, proliferation, and survival.

-

Receptor Tyrosine Kinase (RTK) Inhibition: Many cancers exhibit aberrant signaling through receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). Substituted indole-6-carboxylates have been designed as potent inhibitors of these kinases. For instance, certain hydrazine-1-carbothioamide and oxadiazole derivatives of indole-6-carboxylate have shown promising cytotoxic effects against various cancer cell lines by targeting EGFR and VEGFR-2, respectively.

Table 1: Anticancer Activity of Representative Substituted Indole-6-Carboxylates

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | EGFR | HepG2 | 7.32 | |

| 4a | EGFR | HCT-116 | 6.54 | |

| 4a | EGFR | A549 | 8.12 | |

| 6c | VEGFR-2 | HepG2 | 5.11 | |

| 6c | VEGFR-2 | HCT-116 | 4.38 | |

| 6c | VEGFR-2 | A549 | 6.25 |

Diagram: EGFR/VEGFR-2 Signaling Pathways

Caption: Inhibition of EGFR and VEGFR-2 signaling by indole-6-carboxylates.

Antiviral Activity

The indole scaffold is a common feature in many antiviral drugs, and substituted indole-6-carboxylates are being explored for their potential in this therapeutic area. While specific data on indole-6-carboxylates is emerging, the broader class of indole derivatives has shown activity against a range of viruses, including influenza, HIV, and hepatitis C virus (HCV).[20] For example, indole-6-carboxylic acid has been identified as a fragment for the development of novel HIV protease inhibitors.[21]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Indole derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[22][23] While specific studies on indole-6-carboxylates are less common, the structural motif is present in compounds with known anti-inflammatory effects.[5]

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. The indole nucleus is found in many neuroactive compounds, and its derivatives are being investigated for their potential to protect neurons from damage and degeneration.[24][25] The antioxidant and radical scavenging properties of some indole derivatives contribute to their neuroprotective effects.[26] Indole-6-carboxaldehyde, a related derivative, has been shown to prevent oxidative stress-induced mitochondrial dysfunction and apoptosis in skeletal myoblasts, suggesting a potential neuroprotective mechanism.[27]

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The systematic modification of the indole-6-carboxylate scaffold and the analysis of the resulting changes in biological activity, known as structure-activity relationship (SAR) studies, are crucial for the optimization of lead compounds. Key SAR insights for this class of molecules include:

-

Substitution on the Indole Nitrogen (N1): The nature of the substituent at the N1 position can significantly impact activity. For example, in some series of anticancer agents, a methyl group at N1 has been shown to be beneficial for activity.

-

Substitution at the C2 and C3 Positions: The introduction of various aryl and alkyl groups at these positions can modulate the compound's interaction with its biological target. The size, electronics, and lipophilicity of these substituents are critical parameters to consider.

-

Modification of the C6-Carboxylate: Conversion of the C6-carboxylate to amides or other ester derivatives can influence solubility, cell permeability, and target engagement. The nature of the amine or alcohol used in these modifications provides a rich avenue for SAR exploration.

Future Directions and Conclusion

Substituted indole-6-carboxylates represent a highly versatile and promising scaffold in modern drug discovery. The wealth of synthetic methodologies available for their preparation, coupled with their diverse range of biological activities, ensures their continued importance in the quest for novel therapeutics. Future research in this area will likely focus on:

-

Exploration of Novel Biological Targets: Expanding the investigation of substituted indole-6-carboxylates to a wider range of therapeutic targets beyond the current focus on oncology.

-

Development of More Efficient and Greener Synthetic Methods: The continuous refinement of synthetic routes to improve efficiency, reduce environmental impact, and facilitate the generation of large compound libraries for high-throughput screening.

References

-

A review on recent developments of indole-containing antiviral agents. (URL: [Link])

-

1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. (URL: [Link])

-

Indole – a promising pharmacophore in recent antiviral drug discovery. (URL: [Link])

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (URL: [Link])

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (URL: [Link])

-

In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. (URL: [Link])

-

Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones. (URL: [Link])

-

Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. (URL: [Link])

-

Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. (URL: [Link])

-

Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. (URL: [Link])

-

Indole Derivatives as Neuroprotectants. (URL: [Link])

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Biomedical Importance of Indoles. (URL: [Link])

-

Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (URL: [Link])

-

Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. (URL: [Link])

-

The Synthesis and Applications of Methyl Indole-6-carboxylate in Pharmaceutical Manufacturing. (URL: [Link])

-

Recent advancements on biological activity of indole and their derivatives: A review. (URL: [Link])

-

Direct C3-Functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. (URL: [Link])

-

C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. (URL: [Link])

-

Synthesis and diverse biological activities of substituted indole β-carbolines: a review. (URL: [Link])

-

Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (URL: [Link])

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (URL: [Link])

-

Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. (URL: [Link])

-

THERAPEUTIC SIGNIFICANCE OF INDOLE SCAFFOLD IN MEDICINAL CHEMISTRY. (URL: [Link])

-

An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. (URL: [Link])

-

Recent advancements on biological activity of indole and their derivatives: a review. (URL: [Link])

-

C3−H selective carboxylation of indoles with M2CO3/TiO2 materials by.... (URL: [Link])

-

Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. (URL: [Link])

- US6972336B2 - N-alkylation of indole deriv

-

A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines. (URL: [Link])

-

Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts. (URL: [Link])

-

Regioselective N-Alkylation of Methyl Indole-2-carboxylate. (URL: [Link])

-

Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (URL: [Link])

-

Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis. (URL: [Link])

-

Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. (URL: [Link])

-

Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. (URL: [Link])

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (URL: [Link])

-